Broad OAT Inhibition Profile Differentiates Probenecid from Selective URAT1 Inhibitors
Probenecid is a potent, broad-spectrum inhibitor of organic anion transporters (OAT1, OAT3, OAT2, OAT6) but a weak inhibitor of organic cation transporters (OCT1, OCT2). This profile contrasts sharply with newer selective urate reabsorption inhibitors (SURIs) like dotinurad and lesinurad, which are designed to have minimal effects on OAT1/3 to reduce drug-drug interactions [1]. For instance, dotinurad inhibits OAT1 and OAT3 with IC50 values of 4.08 and 1.32 µM, respectively, and inhibits URAT1 with an IC50 of 0.0372 µM, yielding a URAT1/OAT selectivity ratio of >100 [2]. Probenecid, conversely, inhibits OAT1 with a Ki of 6.3 µM and URAT1 with an IC50 of 165 µM, making it a relatively non-selective OAT inhibitor compared to modern SURIs [1]. This broad OAT inhibition is the mechanistic basis for probenecid's unique ability to elevate plasma levels of co-administered acidic drugs (e.g., penicillin, antivirals) but also its significant DDI liability [3].
| Evidence Dimension | OAT1 Inhibition (Ki) |
|---|---|
| Target Compound Data | 6.3 µM |
| Comparator Or Baseline | Dotinurad OAT1 IC50 = 4.08 µM; Lesinurad (minimal OAT1 effect) |
| Quantified Difference | Probenecid is a potent OAT1 inhibitor, while lesinurad shows minimal OAT1 inhibition [1]. Dotinurad is also a potent OAT1 inhibitor but has a much higher selectivity for URAT1 over OAT1 [2]. |
| Conditions | In vitro transporter inhibition assays |
Why This Matters
Probenecid's broad OAT inhibition makes it the compound of choice for experiments requiring elevation of plasma levels of OAT substrates (e.g., certain antibiotics), whereas selective URAT1 inhibitors are preferred for gout therapy where minimizing DDIs is critical.
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- [2] Taniguchi T, Ashizawa N, Matsumoto K, et al. Pharmacological evaluation of dotinurad, a selective urate reabsorption inhibitor. J Pharmacol Exp Ther. 2019;371(1):162-170. DOI: 10.1124/jpet.119.259341. View Source
- [3] Cunningham RF, Israili ZH, Dayton PG. Clinical pharmacokinetics of probenecid. Clin Pharmacokinet. 1981;6(2):135-151. DOI: 10.2165/00003088-198106020-00003. View Source
